N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin
Overview
Description
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin, also known as this compound, is a useful research compound. Its molecular formula is C20H24FN3O5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Ciprofloxacin
Ciprofloxacin is a fluorinated quinolone with a broad spectrum of antibacterial activity, primarily inhibiting bacterial DNA gyrase. It demonstrates potent efficacy against a wide range of gram-negative and many gram-positive bacteria. Notable for its oral and intravenous administration efficiency, ciprofloxacin reaches therapeutic concentrations in various tissues and body fluids, making it an effective treatment for diverse infections, including systemic, urinary tract, respiratory, and ocular infections (Campoli-Richards et al., 1988); (Davis et al., 1996).
Applications in Ocular Infections
Ciprofloxacin's potent fluoroquinolone antibiotic properties, showing in vitro activity against significant gram-positive and gram-negative ocular pathogens, back its effectiveness in treating experimental keratitis and support further evaluation in ocular infections. This indicates a promising area for applying derivatives like N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin in targeted ocular therapy (Cokingtin & Hyndiuk, 1991).
Environmental Research and Adsorption
A distinct application outside direct therapeutic uses includes environmental research, notably in the adsorption of ciprofloxacin from water. Studies highlight the high adsorption capacity for ciprofloxacin, suggesting the potential for derivatives to play a role in environmental decontamination efforts. This underscores the broader utility of ciprofloxacin derivatives in addressing environmental residues of pharmaceuticals (Igwegbe et al., 2021).
Mechanism of Action
Target of Action
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Mode of Action
This compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This results in the prevention of DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This makes it a potent antibacterial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Furthermore, the presence of other drugs can influence its pharmacokinetics through drug-drug interactions .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKODMWGXEQVSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593900 | |
Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105589-00-2 | |
Record name | 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105589-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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